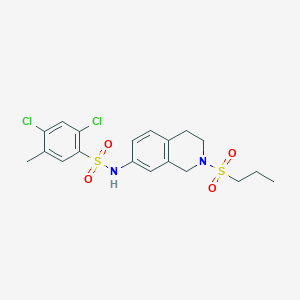

![molecular formula C18H12N6 B2665283 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole CAS No. 685109-14-2](/img/structure/B2665283.png)

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole” is a type of 1,2,4-triazole derivative . These types of compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .

Synthesis Analysis

The synthesis of these types of compounds involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . The crystal structure of a similar compound, (4-(1H-1,2,4-triazol-1-yl)benzoato-κN)-[4-(1H-1,2,4-triazol-1-yl)benzoic acid-κN]silver (I), has been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied. For example, the successful incorporation of a redox-active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn(II)/Cu(II) based coordination frameworks has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques. For example, the IR spectrum of a similar compound showed peaks corresponding to C–H stretching in triazole, C=O stretching, and C–O stretching . The 1H NMR spectrum also provided information about the chemical environment of the hydrogen atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including those with pyrimidine and triazole functionalities, are known for their versatile chemistry and wide range of properties. Boča et al. (2011) reviewed the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. These compounds are significant for their potential in various scientific applications, from materials science to biomedicine (Boča, Jameson, & Linert, 2011).

Applications in Optoelectronic Materials

Quinazolines and pyrimidines, which are structurally or functionally related to the compound , have been extensively researched for their applications in optoelectronic materials. Lipunova et al. (2018) discussed the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials are valuable for their luminescent properties and potential applications in organic light-emitting diodes (OLEDs), including highly efficient phosphorescent OLEDs and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities

Azole derivatives, including benzimidazole, are notable for their wide range of biological activities. Emami et al. (2022) highlighted azole derivatives' potential as antimicrobial agents, with triazole and imidazole scaffolds being particularly significant for designing antimicrobial compounds. This underscores the relevance of such compounds in pharmaceutical research and development (Emami, Faghih, Ataollahi, Sadeghian, Rezaei, & Khabnadideh, 2022).

Wirkmechanismus

Zukünftige Richtungen

The results from the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that future research could focus on further optimizing these structures to improve their anticancer activity.

Eigenschaften

IUPAC Name |

4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-2-4-17-15(3-1)22-18-20-10-9-16(24(17)18)13-5-7-14(8-6-13)23-12-19-11-21-23/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAHDLYVRAPTER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

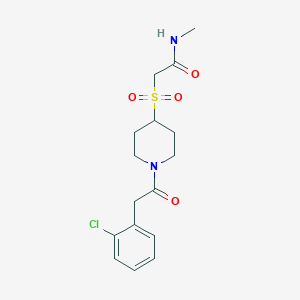

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)

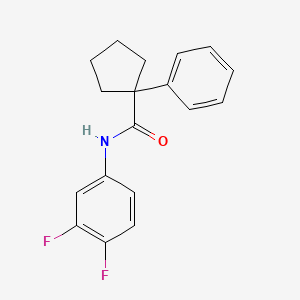

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)

![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)

![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)

![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)

![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2665219.png)

![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)